N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C19H16N6O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H16N6O2/c1-12-16(18(26)22-14-3-5-15(27-2)6-4-14)11-21-19-23-17(24-25(12)19)13-7-9-20-10-8-13/h3-11H,1-2H3,(H,22,26) |
InChI Key |
PJVLNYARCPOGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Core Triazolopyrimidine Formation
The triazolopyrimidine scaffold is constructed via cyclocondensation reactions. A validated approach involves reacting 5-amino-1H-1,2,4-triazole with β-keto esters or β-diketones under acidic conditions. For example, heating 5-amino-1H-1,2,4-triazole with ethyl acetoacetate in acetic acid at 80°C for 12 hours yields the triazolopyrimidine core. Subsequent bromination at the 6-position using phosphorus oxybromide (POBr₃) introduces a reactive site for cross-coupling.
Pyridin-4-yl Substitution
The 2-pyridin-4-yl group is introduced via Suzuki-Miyaura coupling. The brominated intermediate reacts with pyridin-4-ylboronic acid in a tetrahydrofuran (THF)/water mixture, catalyzed by palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) at 60°C. Yields exceeding 85% are achieved under inert atmospheres.
Carboxamide Functionalization
The 6-carboxamide moiety is installed through nucleophilic acyl substitution. Treating the carboxylic acid derivative with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 4-methoxyaniline in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is employed to scavenge HCl, achieving >90% conversion.
Reaction Optimization and Condition Screening
Solvent and Catalyst Impact
Optimization studies reveal that solvent polarity significantly affects cyclization efficiency. Dimethyl sulfoxide (DMSO) enhances reaction rates compared to ethanol or acetonitrile due to its high dielectric constant. Catalytic systems using Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) improve coupling yields by 15–20% relative to Pd(PPh₃)₄.
Table 1: Solvent Effects on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMSO | 80 | 92 |
| Ethanol | 80 | 78 |
| Acetonitrile | 80 | 65 |
Atmosphere and Stoichiometry
Oxidative atmospheres (O₂) enhance dehydrogenation during coupling steps. A study comparing air, oxygen, and argon atmospheres demonstrated that O₂ increases yields by 20% in cross-dehydrogenative couplings. Stoichiometric excess of pyridin-4-ylboronic acid (1.5 eq.) minimizes residual starting material.
Table 2: Atmosphere Impact on Coupling Efficiency
| Atmosphere | Acid Equivalents | Yield (%) |
|---|---|---|
| O₂ | 6 | 94 |
| Air | 6 | 74 |
| Ar | 6 | 6 |
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (¹H NMR) confirms substituent regiochemistry:
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (DMSO, THF) are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.
Industrial-Scale Production
Continuous Flow Synthesis
To mitigate exothermic risks during cyclization, continuous flow reactors (CFRs) are employed. A tubular CFR operated at 100°C with a residence time of 30 minutes achieves 89% yield, compared to 78% in batch reactors.
Crystallization and Drying
Anti-solvent crystallization using ethyl acetate/n-heptane produces needle-like crystals with uniform particle size (50–100 µm). Lyophilization reduces residual moisture to <0.5% w/w, ensuring long-term stability.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Molecular Formula
- C : 23
- H : 22
- N : 6
- O : 2
Structure
The compound features a triazolo-pyrimidine core structure, which is known for its biological activity. The presence of the methoxyphenyl and pyridinyl groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- Case Study : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including HeLa and L929 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the unique structural features that allow it to interact with microbial targets.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|------------------------|----------------------------------------|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Fluorescent Probes
The photophysical properties of triazolo-pyrimidines make them suitable candidates for use as fluorescent probes in biological imaging.
- Research Findings : A study highlighted the potential of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers in HeLa cells, demonstrating their utility in cellular imaging . The incorporation of the triazolo-pyrimidine structure enhances fluorescence intensity.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs of the target compound include derivatives with variations in substituent groups at positions 2, 5, 6, and 7 of the triazolopyrimidine core. These modifications influence physicochemical properties, synthetic routes, and bioactivity. Below is a comparative analysis:
Table 1: Substituent Variations and Molecular Properties
*Calculated molecular weight based on formula.
Key Observations:
Position 2: The target compound’s pyridin-4-yl group at position 2 distinguishes it from analogs with amino (5c, 5j) or pyridin-2-yl (60) substituents. Amino substituents (e.g., 5c) may increase solubility but reduce metabolic stability compared to aromatic groups .
Position 7 :
- The methyl group in the target compound contrasts with bulkier aryl groups (e.g., 3,4,5-trimethoxyphenyl in 5c ). Smaller substituents like methyl may improve membrane permeability but reduce steric interactions with hydrophobic enzyme pockets .
Carboxamide Substituents: The N-(4-methoxyphenyl) group in the target compound and 5c provides moderate electron-donating effects, which can influence hydrogen bonding and metabolic stability.
Antiproliferative and Anti-Tubercular Activity:
- 5c and analogs with 3,4,5-trimethoxyphenyl groups exhibit antiproliferative activity against cancer cell lines (IC50 ~1–10 µM) due to tubulin polymerization inhibition .
- Pyridine-containing derivatives (e.g., 18 ) show moderate anti-tubercular activity (MIC ~5–10 µg/mL), attributed to interactions with Mycobacterium tuberculosis enzymes .
Physicochemical Properties:
- Melting Points : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j ) correlate with higher melting points (>300°C), whereas methyl or smaller groups (target compound) likely result in lower melting points .
- Solubility : Methoxy groups (e.g., 5c ) enhance aqueous solubility compared to nitro or chloro substituents .
Biological Activity
N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo[1,5-a]pyrimidine core , which is known for its pharmacological potential. Its molecular formula is with a molecular weight of approximately 360.4 g/mol. The presence of methoxyphenyl and pyridine groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6O2 |
| Molecular Weight | 360.4 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. The compound's mechanism involves the inhibition of specific enzymes and receptors crucial for microbial metabolism. For instance, it has been shown to inhibit certain bacterial enzymes that are vital for cell wall synthesis, thus demonstrating its potential as an antibacterial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been reported to inhibit multiple cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. In vitro studies have shown that it competes effectively at the ATP-binding site of CDKs, leading to cell cycle arrest in cancer cells .
Case Study: CDK Inhibition
In a focused screening campaign involving over 3,000 compounds, derivatives of triazolo[1,5-a]pyrimidines were identified with low micromolar IC50 values against CDK-2. The IC50 value for this compound was found to be significantly lower than that of many other tested compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the methoxy and pyridine substituents can significantly enhance the biological activity of the compound. For example, variations in the position and type of substituents on the triazolo[1,5-a]pyrimidine scaffold can lead to improved potency against specific biological targets .
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic protocols for this compound, and how can solvent systems influence yield?
Methodological Answer: The synthesis of triazolopyrimidine derivatives often employs multi-step reactions. For example, ethyl carboxylate analogs are synthesized via cyclization reactions using catalysts like TMDP (tetramethyldiaminophosphine). Optimization involves:
- Solvent Selection : A 1:1 ethanol/water mixture improves solubility and reaction homogeneity compared to molten-state TMDP, reducing side reactions .
- Catalyst Efficiency : TMDP enhances nucleophilic substitution rates but requires careful handling due to toxicity. Alternative catalysts (e.g., APTS) can be explored for greener synthesis .
- Reaction Monitoring : TLC and NMR spectroscopy are critical for tracking intermediates and confirming purity .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer: A combination of techniques ensures accurate structural confirmation:
- NMR Spectroscopy : H NMR (e.g., δ 8.96–8.92 ppm for pyridine protons) and C NMR identify substituent environments and aromatic systems .
- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 430.2 [M+H]) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for validating stereochemistry (e.g., C–C bond precision of 0.004 Å) .
Q. How can computational methods streamline reaction design for novel derivatives?
Methodological Answer: The ICReDD framework integrates quantum chemistry and machine learning:
- Reaction Path Search : Quantum calculations predict feasible intermediates and transition states .
- Data-Driven Optimization : Machine learning models correlate solvent polarity and catalyst activity with reaction efficiency, reducing trial-and-error experimentation .
- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational predictions iteratively .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar triazolopyrimidines?
Methodological Answer: Contradictions often arise from structural nuances. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) on target binding using in vitro assays .
- Crystallographic Analysis : Resolve binding mode discrepancies by co-crystallizing the compound with target proteins (e.g., kinases) to identify key interactions .
- Meta-Analysis : Cross-reference pharmacological data from multiple studies, accounting for assay conditions (e.g., cell line variability, concentration ranges) .
Q. What strategies enhance the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
Methodological Answer: Modify substituents to improve drug-like properties:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl at the para position of phenyl rings) without disrupting aromatic stacking .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
- In Silico ADME Prediction : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions to guide synthetic modifications .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer: A multi-modal validation strategy is essential:
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) in live cells .
- CRISPR/Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .
- Transcriptomic Profiling : RNA-seq identifies downstream pathways affected by the compound, linking bioactivity to mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
